(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid
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Overview
Description
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid: is a derivative of butanoic acid, featuring a fluorenylmethoxycarbonyl (Fmoc) group. This compound is notable for its use in peptide synthesis, where the Fmoc group serves as a protecting group for amino acids. The presence of the hydroxy and methyl groups adds to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The general steps are as follows:
Protection of the amine group: The amine group is protected using a suitable protecting group.
Introduction of the fluorenylmethoxycarbonyl group: This step involves the reaction of the protected amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Deprotection of the amine group: The protecting group is removed under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Fmoc group can be substituted under basic conditions, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Basic conditions, often involving sodium hydroxide or potassium carbonate, facilitate the removal of the Fmoc group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of the Fmoc group yields the free amine.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protecting group for amino acids.
- Serves as a building block for the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Plays a role in the development of therapeutic peptides.
- Used in the synthesis of peptide-based vaccines and diagnostic agents.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the manufacture of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of amino acids to form peptides.
Comparison with Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the hydroxy and methyl groups in (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid adds to its versatility in chemical reactions compared to similar compounds.
- Applications: While similar compounds are also used in peptide synthesis, the specific functional groups in this compound make it particularly useful in certain synthetic routes and applications.
Properties
Molecular Formula |
C20H21NO5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-19(2,25)20(21,17(22)23)18(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,25H,11,21H2,1-2H3,(H,22,23)/t20-/m0/s1 |
InChI Key |
AJPGHLIJXAJMOL-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)([C@](C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N)O |
Canonical SMILES |
CC(C)(C(C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N)O |
Origin of Product |
United States |
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